2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-(1-phenylethyl)acetamide
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Overview
Description
2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-(1-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a methanesulfonamido group and a phenylethylacetamide moiety. It is known for its potential use in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-(1-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenylamine with methanesulfonyl chloride to form N-(2-methoxyphenyl)methanesulfonamide. This intermediate is then reacted with 1-phenylethylamine and acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-(1-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The methanesulfonamido group can form hydrogen bonds with biological molecules, while the phenylethylacetamide moiety may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)methanesulfonamide
- N-(1-Phenylethyl)acetamide
- 2-Methoxyacetanilide
Uniqueness
2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-(1-phenylethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H22N2O4S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)-N-[(1R)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C18H22N2O4S/c1-14(15-9-5-4-6-10-15)19-18(21)13-20(25(3,22)23)16-11-7-8-12-17(16)24-2/h4-12,14H,13H2,1-3H3,(H,19,21)/t14-/m1/s1 |
InChI Key |
OVJLJBGGXWYPMR-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C |
Origin of Product |
United States |
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